Hex-4-enamide, N,N-dimethyl
CAS No.: 123456-20-2
Cat. No.: VC0220505
Molecular Formula: C13H16N2O6
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123456-20-2 |
---|---|
Molecular Formula | C13H16N2O6 |
Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
Physicochemical Properties
Table 1: Key Physicochemical Properties of Hex-4-enamide, N,N-dimethyl
The compound possesses moderate lipophilicity with an XLogP3-AA value of 1, suggesting a balanced distribution between hydrophilic and hydrophobic environments . This characteristic is significant for its potential biological applications, particularly regarding membrane permeability. The absence of hydrogen bond donors and the presence of only one hydrogen bond acceptor site indicates limited hydrogen bonding capabilities, which may influence its solubility and binding properties in biological systems.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of Hex-4-enamide, N,N-dimethyl can be approached through various methodologies, typically involving either:
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Direct amidation of hex-4-enoic acid with dimethylamine
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Carbonylation reactions of corresponding vinyl halides
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Olefination methods starting from appropriate precursors
Olefination-Based Approaches
Alternative approaches to synthesize enamides involve the use of Wittig-type olefination reactions. Research on related enamide compounds has shown that stabilized ylides can react with N-formyl imides to produce dienamides with controlled stereochemistry . These methodologies could potentially be adapted for the synthesis of Hex-4-enamide, N,N-dimethyl by utilizing appropriate ylide reagents.
For instance, Marquez's synthesis of dienamides demonstrates the potential for stereochemical control in such reactions, which could be relevant for synthesizing the E-configured double bond in Hex-4-enamide, N,N-dimethyl .
Spectral Characteristics
Mass Spectrometry Data
Mass spectrometry provides valuable information for the identification and characterization of Hex-4-enamide, N,N-dimethyl. GC-MS data indicates characteristic fragmentation patterns with significant peaks at m/z values of 72 (top peak), 141 (2nd highest), and 45 (3rd highest) . The molecular ion peak at m/z 141 corresponds to the molecular weight of the compound.
Chemical Reactivity
Hydrogenation Reactions
As with other α,β-unsaturated amides, Hex-4-enamide, N,N-dimethyl can undergo catalytic hydrogenation to yield the saturated analog N,N-dimethylhexanamide. This transformation typically employs transition metal catalysts such as nickel, ruthenium, or palladium under hydrogen atmosphere . The reaction proceeds via syn-addition of hydrogen across the double bond.
Structural Analogs and Related Compounds
Structurally Related Compounds
Several compounds structurally related to Hex-4-enamide, N,N-dimethyl have been reported in chemical databases and literature:
Table 2: Structurally Related Compounds
These structural analogs may exhibit similar physicochemical properties and potential applications, though each possesses distinct characteristics due to the specific functional group modifications.
Bioisosteres and Functional Equivalents
The amide functionality of Hex-4-enamide, N,N-dimethyl can be replaced with bioisosteric groups such as thioamides, esters, or ketones, potentially resulting in compounds with altered biological activities while maintaining similar structural features. Such modifications are common approaches in medicinal chemistry for optimizing pharmacological properties.
Future Research Directions
Structure-Activity Relationship Studies
Future research could focus on systematic structure-activity relationship (SAR) studies to determine how structural modifications to Hex-4-enamide, N,N-dimethyl affect its biological activities. Such investigations might include:
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Variation of the alkyl chain length
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Modification of the stereochemistry of the double bond
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Substitution at various positions along the carbon chain
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Alteration of the amide functionality
These studies would provide valuable insights into the structural requirements for specific biological activities and guide the rational design of optimized analogs.
Synthetic Methodology Development
Development of improved synthetic methodologies for Hex-4-enamide, N,N-dimethyl and related enamides represents another promising research direction. Current challenges in enamide synthesis include:
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Stereocontrol of the double bond configuration
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Efficient amidation procedures
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Regioselective functionalization
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Scalable and environmentally friendly approaches
Addressing these challenges would enhance the accessibility of Hex-4-enamide, N,N-dimethyl and facilitate its application in various research contexts.
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